![molecular formula C15H23N3O5S B5296604 2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)
2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide and is commonly referred to as DMNP. DMNP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of DMNP is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins. DMNP also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects
DMNP has been shown to have several biochemical and physiological effects. DMNP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNP also inhibits the growth of cancer cells by regulating the cell cycle. DMNP has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. DMNP also has anti-inflammatory effects and has been studied for its potential use in inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
DMNP has several advantages for lab experiments. DMNP is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. DMNP is also stable and can be easily synthesized using various methods. However, DMNP has some limitations for lab experiments. DMNP has low solubility in water, making it difficult to use in aqueous solutions. DMNP also has low bioavailability, which may limit its therapeutic applications.
Future Directions
For DMNP research include studying its effects on other diseases, such as diabetes and cardiovascular disease. DMNP can also be modified to improve its solubility and bioavailability, making it more suitable for therapeutic use. Additionally, the mechanism of action of DMNP should be further explored to identify potential targets for drug development.
Synthesis Methods
DMNP can be synthesized using a variety of methods. One of the common methods involves the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(methylsulfonyl)piperidine-3-methanol to form DMNP. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
DMNP has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. DMNP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DMNP also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. DMNP has anti-inflammatory effects and has been studied for its potential use in inflammatory bowel disease.
properties
IUPAC Name |
2,6-dimethoxy-N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-22-13-7-6-12(15(17-13)23-2)14(19)16-9-11-5-4-8-18(10-11)24(3,20)21/h6-7,11H,4-5,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJOHDPNIREIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2CCCN(C2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.